molecular formula C20H14BrN3O B2670737 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol CAS No. 899350-85-7

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol

Cat. No.: B2670737
CAS No.: 899350-85-7
M. Wt: 392.256
InChI Key: WGZLJFCCWMYAPI-UHFFFAOYSA-N
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Description

Chemical Identifier: 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol CAS Registry Number: 332102-08-6 Molecular Formula: C₂₁H₁₄BrN₃O₂ Molecular Weight: 420.26 g/mol For Research Use Only . Not for human or veterinary diagnosis or therapeutic use. Research Value and Applications This compound belongs to the quinazolinone class of heterocyclic aromatic compounds, which constitute a crucial scaffold for a wide range of biologically active molecules . Quinazolinone derivatives are strongly investigated in medicinal chemistry due to their broad spectrum of pharmacological activities, with particular significance in cancer research . Specifically, 4-(substituted anilino)quinazoline derivatives have been designed and patented as potent tyrosine kinase inhibitors . Receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), are critical targets in oncology, as their aberrant signaling is implicated in tumor cell proliferation, survival, and migration . Mechanism of Action The primary research value of this compound lies in its potential to function as a tyrosine kinase inhibitor . By targeting the ATP-binding site of receptor tyrosine kinases, quinazolinone-based compounds can effectively block the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of tumor cell growth and the induction of apoptosis (programmed cell death) . The specific structure of this compound, featuring a 6-bromo substituent and a 4-phenylquinazoline core, is characteristic of molecules developed for this targeted research application . Beyond oncology, the quinazolinone core is a versatile pharmacophore, and derivatives are also studied for other potential research applications, including antimicrobial and anti-inflammatory activities .

Properties

IUPAC Name

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)24-20(23-18)22-15-7-9-16(25)10-8-15/h1-12,25H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZLJFCCWMYAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.

    Phenyl Substitution: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid as the coupling partner.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the quinazoline ring, to form dihydroquinazoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base and solvent.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol, have been extensively studied for their potential anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Studies:

  • Inhibition of Tumor Growth: A study demonstrated that certain quinazoline derivatives exhibited significant cytotoxic activity against various cancer cell lines, including breast cancer and hepatocellular carcinoma. These compounds were found to arrest the cell cycle at the G2/M phase, leading to cell death .
  • Mechanistic Insights: Molecular docking studies have shown that quinazoline derivatives can bind effectively to the epidermal growth factor receptor (EGFR), a key target in cancer therapy. This binding inhibits downstream signaling pathways that promote cell proliferation .

Antimicrobial Properties

The antimicrobial activity of quinazoline derivatives has also been a focus of research. This compound has shown promising results against various bacterial strains.

Case Studies:

  • Antibacterial Activity: A study highlighted the effectiveness of synthesized quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The compounds demonstrated superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
  • Mechanism of Action: The antibacterial effects are attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Neurological Applications

Recent investigations have identified adenosine A2A receptors as therapeutic targets for neurodegenerative diseases. Quinazoline derivatives, including this compound, have been explored for their potential as A2A receptor antagonists.

Case Studies:

  • Adenosine A2A Receptor Antagonism: Research has shown that specific substitutions on the quinazoline scaffold can enhance antagonist activity at the A2A receptor, making these compounds candidates for treating conditions such as Parkinson's disease and other neurodegenerative disorders .

Anti-Tuberculosis Activity

Quinazoline derivatives have also been investigated for their anti-tuberculosis properties. The structural modifications in compounds like this compound have led to enhanced efficacy against Mycobacterium tuberculosis.

Case Studies:

  • Efficacy Against Resistant Strains: Some studies have reported that certain quinazoline derivatives exhibit significant activity against multi-drug resistant strains of M. tuberculosis, suggesting their potential as novel therapeutic agents in tuberculosis treatment .

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the therapeutic potential of quinazoline derivatives.

Key Findings:

  • Substituent Effects: Variations in substituents at different positions on the quinazoline ring significantly influence binding affinity and biological activity. For instance, introducing hydrophilic groups can improve solubility and enhance receptor binding .
Substituent PositionEffect on ActivityExample Compound
C6Improved binding affinity6-bromo derivatives
C7Enhanced antagonist propertiesAminoalkyl chains
C2Increased solubilityTertiary amines

Mechanism of Action

The mechanism of action of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinazoline Core

6-Bromo-4-phenylquinazoline Derivatives
  • 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol vs. 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid (CAS 330850-57-2): Structural Difference: Replacement of the phenol group with a benzoic acid moiety at the meta position. This contrasts with the phenol group, which participates in hydrogen bonding but lacks ionizability under neutral conditions .
  • 6-Bromo-N-(4-(4-(trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine (): Structural Difference: A trifluoromethylphenoxy group replaces the phenol. The phenoxy linker may reduce rotational freedom compared to the direct amino-phenol linkage .
Methoxy-Substituted Analogs
  • 4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol (CAS 202475-60-3): Structural Difference: Methoxy groups at the 6- and 7-positions of the quinazoline core. The dimethoxy substitution may improve blood-brain barrier (BBB) penetration compared to the bromine-containing analog .

Modifications on the Amino-Linked Aromatic Group

  • 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (CAS 361160-50-1): Structural Difference: A benzamide group replaces the phenol, with a para-methylphenyl substituent. Impact: The amide group introduces hydrogen-bond acceptor/donor capabilities, while the methyl group enhances hydrophobicity. This modification may improve oral bioavailability but reduce aqueous solubility compared to the phenolic derivative .
  • 4-((4-Bromo-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (CAS 808762-63-2): Structural Difference: A fluorinated phenyl group and a methoxy group at the 7-position. The methoxy group at the 7-position could sterically hinder interactions with bulkier targets .
Solubility and Lipophilicity
  • The phenolic hydroxyl group in this compound confers moderate water solubility due to hydrogen bonding, whereas trifluoromethyl- or benzamide-substituted analogs (e.g., ) exhibit higher logP values, favoring lipid membranes but risking solubility limitations .
  • The benzoic acid derivative () shows pH-dependent solubility, with improved dissolution in basic conditions .

Biological Activity

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol is a derivative of quinazoline, a class of compounds recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core with a bromo substituent and an amino group that enhances its biological activity. The general structure can be represented as follows:

C15H12BrN3O\text{C}_{15}\text{H}_{12}\text{BrN}_3\text{O}

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor growth by targeting specific receptors involved in cellular proliferation.

  • Inhibitory Effects on Cancer Cell Lines :
    • Compound 3 (a related quinazoline derivative) demonstrated an IC50 value of 36.78 nM against VEGFR-2, highlighting its potential as an anticancer agent through anti-angiogenic mechanisms .
    • Another study reported that quinazoline derivatives could induce cell cycle arrest at the G2/M phase in various cancer cell lines, suggesting a mechanism for their anticancer activity .

Antimicrobial Activity

Quinazoline derivatives are also noted for their antibacterial properties. A recent study indicated that 6-bromo derivatives showed high activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

  • Efficacy Against Bacterial Strains :
    • The synthesized compounds exhibited superior antibacterial activity compared to standard antibiotics like Ciprofloxacin .
    • The presence of the amino group at position three significantly enhanced the antibacterial properties of these compounds.

Targeting Kinases

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases involved in cancer progression and angiogenesis.

  • VEGFR Inhibition :
    • Quinazoline derivatives have been shown to selectively inhibit VEGFR-2, which plays a critical role in angiogenesis .
    • The addition of halogen substituents has been correlated with increased kinase inhibition potency .

Interaction with Cellular Pathways

The compound's interaction with cellular pathways is also significant. It has been observed that quinazoline derivatives can modulate pathways associated with apoptosis and cell survival.

Case Studies and Research Findings

StudyCompound TestedActivityIC50 ValueNotes
Compound 3VEGFR-2 Inhibition36.78 nMEffective in hypoxic conditions
6-bromo derivativeAntibacterialN/AHigh activity against S. aureus
Various QuinazolinesAnticancerN/AInduced G2/M phase arrest

Q & A

Basic Research Question

  • UV-Vis spectroscopy : Polar solvents (e.g., methanol) redshift λmax due to solvatochromism; acidic conditions protonate the amino group, altering π→π* transitions .
  • FT-IR : Phenolic O-H stretches (3200–3600 cm⁻¹) broaden in protic solvents, while C-Br vibrations (500–600 cm⁻¹) remain solvent-insensitive .

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